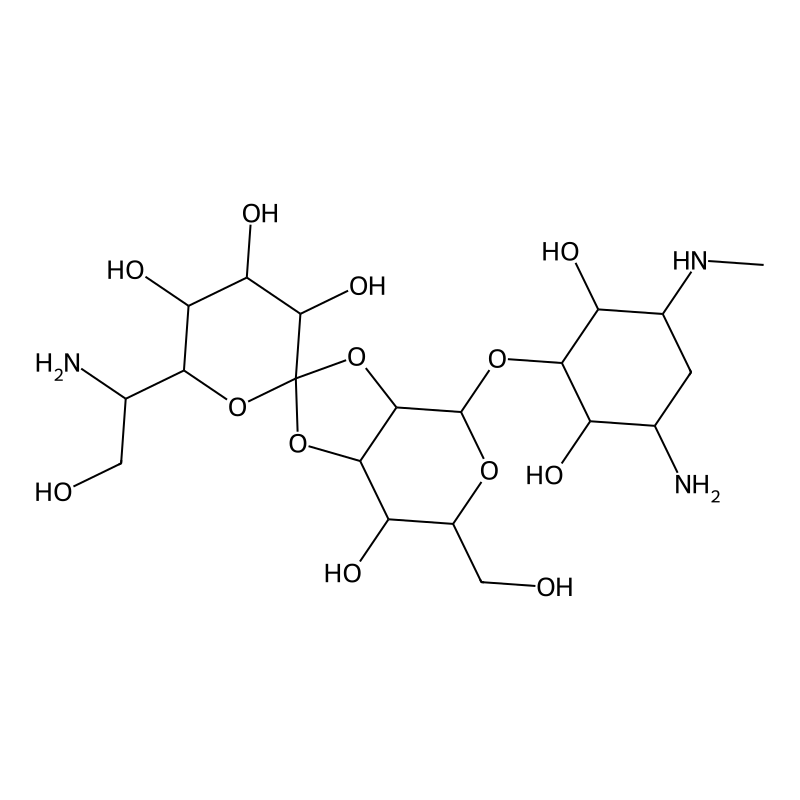

Hygromycin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hygromycin B (CAS: 31282-04-9) is an aminocyclitol antibiotic produced by Streptomyces hygroscopicus that inhibits protein synthesis by blocking ribosomal translocation. Unlike narrow-spectrum selection agents, it effectively targets both prokaryotic (70S) and eukaryotic (80S) ribosomes, making it a highly versatile tool across diverse biological systems. In commercial and industrial molecular biology, it is primarily procured to isolate and maintain stable transfectants expressing the hygromycin-B-phosphotransferase (hph) resistance gene. Its broad-spectrum efficacy, coupled with its distinct mechanism of action compared to other aminoglycosides, establishes it as a critical reagent for complex genetic engineering workflows where primary selection markers have already been utilized .

Substituting Hygromycin B with other common aminoglycosides like G418 (Geneticin) or Kanamycin frequently fails in advanced workflows due to differing cellular resistance mechanisms and target specificities. In mammalian cell engineering, G418 relies on the neo resistance gene; attempting to use G418 in a cell line already harboring neo for a previous edit will result in zero selection pressure for new transfectants. In plant biotechnology, generic substitution with Kanamycin often leads to high rates of false positives ('escapes') because many plant tissues exhibit high endogenous tolerance to Kanamycin, requiring massive, phytotoxic doses to achieve baseline screening [1]. Furthermore, the choice of selection agent directly impacts the expression levels of linked recombinant proteins, meaning that switching from Hygromycin B to Puromycin or Zeocin can unpredictably alter the yield and stability of the target biologic [2].

Superior Selection Stringency in Plant Transformation

In the selection of transgenic upland cotton, Hygromycin B demonstrates significantly higher stringency and efficiency compared to Kanamycin. Quantitative studies show that a concentration of 75 mg/L Hygromycin B is sufficient to eliminate 80-85% of non-transgenic seedlings. In contrast, achieving the same elimination rate with Kanamycin requires a massive dose of 500 mg/L, which can lead to off-target phytotoxicity and a higher incidence of false-positive 'escapes' [1].

| Evidence Dimension | Effective concentration for 80-85% non-transgenic elimination |

| Target Compound Data | 75 mg/L (Hygromycin B) |

| Comparator Or Baseline | 500 mg/L (Kanamycin) |

| Quantified Difference | 6.6-fold lower concentration required with Hygromycin B |

| Conditions | Transgenic upland cotton seedling screening |

Procuring Hygromycin B for plant transformation workflows minimizes false positives and reduces the required chemical load, saving downstream PCR screening costs.

Orthogonal Compatibility for Dual-Selection Mammalian Cell Engineering

Hygromycin B utilizes the hph resistance gene, which is entirely orthogonal to the neo (G418/Geneticin) and pac (Puromycin) resistance pathways. When engineering complex multi-gene mammalian cell lines (e.g., co-expressing multiple subunits of a therapeutic protein), cells already stabilized with G418 cannot be selected again with G418. Hygromycin B provides a non-cross-reactive secondary selection pressure, enabling the successful isolation of dual-transfectants without compromising the primary genetic insert [1].

| Evidence Dimension | Resistance gene orthogonality |

| Target Compound Data | hph gene pathway (No cross-resistance) |

| Comparator Or Baseline | G418 (neo gene) / Puromycin (pac gene) |

| Quantified Difference | 100% orthogonal selection capability |

| Conditions | Sequential or co-transfection in mammalian cell lines |

This orthogonality is mandatory for buyers developing complex, multi-vector stable cell lines where single-marker selection is insufficient.

High Thermal Stability in 37°C Culture Media

Hygromycin B exhibits excellent stability in standard mammalian cell culture conditions. When incubated at 37°C in complete culture media, the antibiotic remains active over extended periods. Protocols indicate that media replacement is only necessary every 5-7 days, and this requirement is driven by cellular nutritional depletion (indicated by phenol red acidification) rather than the degradation of Hygromycin B itself. This contrasts with more labile antibiotics that require frequent replenishment to maintain selective pressure .

| Evidence Dimension | Active stability in 37°C culture media |

| Target Compound Data | Stable for >5-7 days |

| Comparator Or Baseline | Labile antibiotics (requiring 2-3 day replacement) |

| Quantified Difference | Extended active half-life in situ |

| Conditions | Mammalian cell culture at 37°C, 5% CO2 |

High stability reduces the frequency of media exchanges, lowering labor costs, media consumption, and contamination risks in industrial cell line maintenance.

Multi-Gene Stable Cell Line Generation

Because Hygromycin B relies on the orthogonal hph resistance marker, it is the ideal choice for secondary or tertiary transfections in mammalian cells that have already been engineered using G418 or Puromycin. This is critical for biomanufacturing workflows requiring the co-expression of multiple protein subunits [1].

High-Stringency Plant Biotechnology

In the genetic engineering of recalcitrant crops like upland cotton or polyploid cereals, Hygromycin B should be prioritized over Kanamycin. Its ability to eliminate non-transgenic tissues at much lower concentrations (e.g., 75 mg/L) significantly reduces the rate of false-positive escapes, streamlining the downstream validation process [2].

Long-Term Maintenance of Transgenic Phenotypes

Due to its robust stability in 37°C culture media for 5-7 days, Hygromycin B is highly suited for the long-term maintenance of established transfected cell lines. It allows for continuous selective pressure without the need for high-frequency media changes, optimizing processability in large-scale cell culture operations .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Application

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (97.61%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H318 (97.13%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (99.52%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H334 (96.65%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Acute Toxic;Health Hazard

Other CAS

31282-04-9